molecular formula C11H15NO B13612804 (r)-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol

(r)-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol

Cat. No.: B13612804
M. Wt: 177.24 g/mol
InChI Key: SCDYHRTZTWKZDI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor, followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its chiral nature allows for the exploration of enantioselective processes and the development of enantiomerically pure drugs .

Medicine

In medicinal chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol: Similar structure but lacks the chiral center.

    2-Amino-2-(1H-indol-3-yl)ethanol: Contains an indole moiety instead of an indane moiety.

    2-Amino-2-(2,3-dihydro-1H-inden-5-yl)propane-1,3-diol: Contains additional hydroxyl groups.

Uniqueness

®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and an indane moiety. This combination of features allows for specific interactions with biological targets and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m0/s1

InChI Key

SCDYHRTZTWKZDI-NSHDSACASA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)[C@H](CO)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CO)N

Origin of Product

United States

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